molecular formula C15H21N3 B11804320 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine

Cat. No.: B11804320
M. Wt: 243.35 g/mol
InChI Key: UYNWKZXIPGCCTR-UHFFFAOYSA-N
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Description

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine is a complex organic compound with a molecular formula of C15H21N3. This compound is characterized by its pyridine ring substituted with a piperidine and a dihydropyrrole group. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the substituents introduced.

Scientific Research Applications

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(piperidin-1-yl)pyridine: This compound is structurally similar but has a different substitution pattern on the pyridine ring.

    4-Methyl-2-(piperidin-1-yl)pyridine: Lacks the dihydropyrrole group, making it less complex.

    2-(Piperidin-1-yl)pyridine: A simpler analog without the methyl and dihydropyrrole substitutions.

Uniqueness

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields.

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methyl-2-piperidin-1-ylpyridine

InChI

InChI=1S/C15H21N3/c1-12-10-15(18-8-3-2-4-9-18)17-11-13(12)14-6-5-7-16-14/h10-11H,2-9H2,1H3

InChI Key

UYNWKZXIPGCCTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=NCCC2)N3CCCCC3

Origin of Product

United States

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